molecular formula C10H19NO3 B13098882 (1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol

(1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol

Cat. No.: B13098882
M. Wt: 201.26 g/mol
InChI Key: TVJIMMLIHATASP-ZYUZMQFOSA-N
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Description

(1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol is a complex organic compound belonging to the indolizidine alkaloid family This compound is known for its unique structural features and significant biological activities

Preparation Methods

The synthesis of (1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol involves several steps, typically starting from simpler organic molecules. One common synthetic route includes the use of D-mannose as a starting material, followed by a series of intramolecular reductive amination reactions to construct the indolizidine ring system . The reaction conditions often involve the use of reducing agents such as sodium borohydride and catalytic hydrogenation.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis is well-established and involves precise control of reaction conditions to ensure the correct stereochemistry of the final product.

Chemical Reactions Analysis

(1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield fully saturated derivatives .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is known to inhibit alpha-mannosidase, an enzyme involved in glycoprotein processing, making it a valuable tool in studying glycoprotein biosynthesis and related metabolic pathways . Additionally, it exhibits antimetastatic, antiproliferative, and immunomodulatory activities, which are of interest in cancer research and immunology .

In the field of medicine, (1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol is being investigated for its potential therapeutic applications, particularly in the treatment of certain cancers and immune disorders. Its ability to modulate glycoprotein processing pathways makes it a promising candidate for drug development .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(1S,2R,8R,8aR)-8a-ethyl-2,3,5,6,7,8-hexahydro-1H-indolizine-1,2,8-triol

InChI

InChI=1S/C10H19NO3/c1-2-10-8(13)4-3-5-11(10)6-7(12)9(10)14/h7-9,12-14H,2-6H2,1H3/t7-,8-,9-,10-/m1/s1

InChI Key

TVJIMMLIHATASP-ZYUZMQFOSA-N

Isomeric SMILES

CC[C@]12[C@@H](CCCN1C[C@H]([C@H]2O)O)O

Canonical SMILES

CCC12C(CCCN1CC(C2O)O)O

Origin of Product

United States

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